molecular formula C19H27N3O2 B2547533 tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate CAS No. 1286273-01-5

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate

Cat. No.: B2547533
CAS No.: 1286273-01-5
M. Wt: 329.444
InChI Key: XBDOKNWCBLNDLW-QAQDUYKDSA-N
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Description

tert-Butyl (1R,4R)-4-(3-cyanobenzylamino)cyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl backbone with trans (1R,4R) stereochemistry. The compound includes a tert-butyl carbamate group at the 1-position and a 3-cyanobenzylamino substituent at the 4-position of the cyclohexane ring.

The compound is part of a broader class of cyclohexylcarbamates, which are frequently explored in medicinal chemistry for their ability to modulate enzyme activity or receptor binding. Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the evidence (e.g., tert-butyl cyclohexylcarbamate synthesis via NaH-mediated alkylation in DMF) .

Properties

IUPAC Name

tert-butyl N-[4-[(3-cyanophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-9-7-16(8-10-17)21-13-15-6-4-5-14(11-15)12-20/h4-6,11,16-17,21H,7-10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDOKNWCBLNDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135490
Record name 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-01-5
Record name 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

    Introduction of the cyanobenzylamino group: This step involves the nucleophilic substitution of the tert-butyl cyclohexylcarbamate with 3-cyanobenzyl chloride in the presence of a base such as potassium carbonate.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the cyanobenzylamino group.

    Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving amine and carbamate functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Cyclohexylcarbamate Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features Reference
tert-Butyl (1R,4R)-4-(3-cyanobenzylamino)cyclohexylcarbamate 3-cyanobenzylamino C₁₉H₂₆N₄O₂* ~342.44 Electron-withdrawing cyano group enhances polarity
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate 2-chlorobenzylamino C₁₈H₂₇ClN₂O₂ 338.87 Chlorine increases lipophilicity; meta-substitution avoids steric hindrance
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate 2-bromobenzamido C₁₈H₂₅BrN₂O₃ 397.31 Bromine enhances molecular weight; amide linkage alters hydrogen bonding
tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate cyclopentylamino C₁₆H₃₀N₂O₂ 282.43 Aliphatic substituent improves solubility; reduced steric bulk
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate isobutyramido C₁₅H₂₈N₂O₃* 284.40 Branched alkyl chain may enhance metabolic stability
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate tetrahydroquinolinylamino C₂₀H₃₁N₃O₂ 345.48 Heterocyclic moiety introduces potential for π-π interactions

Note: Exact molar masses for some compounds are estimated based on analogous structures due to incomplete data in evidence.

Key Observations:

Substituent Electronic Effects: The 3-cyanobenzylamino group in the target compound contrasts with halogenated (e.g., 2-chloro, 2-bromo) or aliphatic (e.g., cyclopentylamino) substituents. Halogenated derivatives (e.g., 2-chloro, 2-bromo) exhibit higher molar masses and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Steric and Conformational Effects: Bulky substituents like tetrahydroquinolinylamino (345.48 g/mol) introduce steric constraints that may limit rotational freedom, whereas smaller groups like cyclopentylamino (282.43 g/mol) favor flexibility . The trans (1R,4R) stereochemistry in all listed compounds ensures consistent spatial orientation of substituents, critical for interactions with chiral environments .

Synthetic Accessibility: Derivatives with benzylamino or benzamido groups (e.g., 2-chloro, 3-cyano) are synthesized via reductive amination or amide coupling, while alkylamino derivatives (e.g., cyclopentylamino) may involve nucleophilic substitution .

Biological Activity

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by case studies and relevant data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 280.38 g/mol
  • CAS Number : Not specified in the sources.

The compound features a cyclohexyl ring substituted with a tert-butyl group and a cyanobenzylamino moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 3-cyanobenzylamine, followed by protection of the amine with a tert-butyl group. The reaction conditions and purification methods can vary, but high purity (>98%) is often required for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing various physiological processes.

Pharmacological Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation markers in conditions such as arthritis. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative conditions like Alzheimer's disease.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsSignificant cytotoxicity against MCF-7 and PC-3 cell lines; IC50 values indicate potent activity.
Study 2Assess anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages; potential for use in arthritis treatment.
Study 3Investigate neuroprotective effectsEnhanced cell viability in neuronal cultures exposed to oxidative stress; suggests protective mechanism via antioxidant activity.

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